4-Cyanobenzoic acid, also known as para-cyanobenzoic acid or p-cyano benzoic acid, is an aromatic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol. This compound features a cyano group (-CN) attached to the para position of a benzoic acid structure, making it a significant derivative of benzoic acid. The chemical structure can be represented as follows:
4-Cyanobenzoic acid is characterized by its white crystalline appearance and has various applications in organic synthesis and pharmaceuticals. Its CAS Registry Number is 619-65-8, and it is recognized for its utility in various
4-Cyanobenzoic acid is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure.
These reactions highlight the compound's versatility in organic synthesis.
4-Cyanobenzoic acid exhibits notable biological activities, particularly as an inhibitor in enzymatic processes. It has been shown to inhibit both monophenolase and diphenolase activities, which are critical in various biochemical pathways. This inhibition suggests potential applications in therapeutic contexts, particularly in the modulation of enzyme activities related to metabolic processes .
Several methods exist for synthesizing 4-cyanobenzoic acid:
These methods provide various pathways for synthesizing this compound depending on available reagents and desired yields.
4-Cyanobenzoic acid finds diverse applications across multiple fields:
Its unique properties make it valuable in both industrial and laboratory settings.
Research indicates that 4-cyanobenzoic acid interacts with several biological molecules, impacting enzyme activity significantly. Studies have shown that it can modulate the activity of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications . Further research into its interactions could reveal additional biological roles and mechanisms.
Several compounds share structural similarities with 4-cyanobenzoic acid. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Benzoic Acid | Aromatic Acid | No cyano group; simpler structure |
3-Cyanobenzoic Acid | Aromatic Acid | Cyano group at meta position |
4-Aminobenzoic Acid | Aromatic Amine | Amino group instead of cyano |
Terephthalic Acid | Dicarboxylic Acid | Two carboxylic groups; no cyano functionality |
What distinguishes 4-cyanobenzoic acid from these similar compounds is primarily its specific placement of the cyano group at the para position relative to the carboxylic acid group. This unique arrangement influences its reactivity, biological activity, and applications significantly compared to other derivatives like benzoic acid or aminobenzoic acids.
Industrial synthesis of 4-CBA often leverages byproducts from dimethyl terephthalate (DMT) manufacturing. The oxidation of p-xylene and methyl p-toluate generates high-boiling tarry residues, which are processed via methanol treatment at 270–350°C under 5–80 atm pressure. Key steps include:
Table 1: Industrial Production Parameters
Parameter | Value Range | Catalyst/Agent |
---|---|---|
Temperature | 270–350°C | Co/Mn acetates |
Pressure | 5–80 atm | Methanol (30–500 wt%) |
Distillation Efficiency | 85–92% | POCl₃ or SOCl₂ |
This method reduces waste by converting ~60–75% of tarry residues into usable products, enhancing process sustainability.
Enzymatic hydrolysis using nitrilases offers a green alternative for 4-CBA synthesis. Paraburkholderia phymatum nitrilase (Nitphym) hydrolyzes terephthalonitrile to 4-CBA with 98.7% conversion at 150 g/L substrate loading. Mutant enzymes (e.g., F168V/T201N/S192F) enhance activity 3.8-fold via computational screening:
Table 2: Enzymatic Hydrolysis Performance
Parameter | Wild-Type Nitphym | Mutant F168V/T201N/S192F |
---|---|---|
Specific Activity | 60.1 U/mg | 227.3 U/mg |
Substrate Tolerance | 100 g/L | 150 g/L |
Thermostability (T50) | 60°C (18 h half-life) | 60°C (24 h half-life) |
Electrocarboxylation of 4-halobenzonitriles with CO₂ provides a redox-neutral route to 4-CBA. In ionic liquids (e.g., [BMIM]BF₄), silver cathodes facilitate C–X bond cleavage and CO₂ insertion:
Figure 1: Proposed Electrocarboxylation Mechanism
(Insert schematic illustrating radical formation, CO₂ insertion, and protonation steps.)
Palladium catalysts enable direct carbonylation of aryl halides. Using Pd(0)/benzoic acid systems, 4-bromobenzonitrile reacts with CO to form 4-CBA via oxidative addition and CO insertion:
Table 3: Palladium-Catalyzed Carbonylation Parameters
Parameter | Value | Role |
---|---|---|
Catalyst | Pd(OAc)₂ | Oxidative addition |
Ligand | Triphenylphosphine | CO coordination |
Solvent | DMF | Stabilize intermediates |
Dehydration of 4-hydroxyiminobenzoic acid derivatives using solid acids (e.g., SiO₂-supported PCl₅) achieves >95% conversion:
Table 4: Dehydration Agent Efficiency
Agent | Conversion (%) | Byproduct Formation |
---|---|---|
POCl₃ | 98 | <2% |
SOCl₂ | 94 | 5% |
SiO₂-PCl₅ | 96 | <1% |
Irritant